2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZTFKLJNMYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Protocol
-
Reagents : Methyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, sodium hydroxide (NaOH), ethanol/water mixture.
-
Conditions : Reflux in ethanol/water (2:1) for 30 minutes followed by acidification with HCl.
| Reaction Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/water (2:1) | |
| Temperature | Reflux (~78°C) | |
| Base | NaOH or LiOH | |
| Time | 30 minutes to 2 hours |
Advantages : High purity, scalable for industrial use.
Limitations : Requires ester precursors, which may involve additional synthesis steps.
Cyclization of 2-Aminonicotinic Acid Derivatives
This method constructs the imidazo[1,2-a]pyridine core directly via cyclization, avoiding ester intermediates.
Key Protocol
-
Reagents : 2-Aminonicotinic acid, bromoacetaldehyde dimethyl acetal, acetonitrile.
Advantages : Short reaction time, high atom economy.
Limitations : Requires specialized microwave equipment.
Acid-Catalyzed Cyclization with Ketones
This approach involves condensing hydrazides with ketones under acidic conditions to form thiazolidine intermediates, subsequently oxidized to the carboxylic acid.
Advantages : Flexible for diverse ketones.
Limitations : Low specificity for the 8-carboxylic acid position.
Chloroacetaldehyde-Mediated Cyclization
This method employs chloroacetaldehyde to construct the imidazo ring, followed by carboxylic acid formation.
Key Protocol
-
Reagents : 2-Aminonicotinic acid, chloroacetaldehyde (45% aqueous solution), ethanol.
Advantages : Simple setup, no need for microwave equipment.
Limitations : Long reaction time.
Palladium-Catalyzed Cyanation and Hydrolysis
Though less common, this method involves introducing a cyano group via palladium catalysis, followed by hydrolysis to the carboxylic acid.
Key Protocol
-
Reagents : 2-Bromopyridine derivative, zinc cyanide, Pd catalyst.
-
Conditions : Cyanation under inert atmosphere, then NaOH hydrolysis.
Advantages : Enables functionalization at specific positions.
Limitations : Requires transition metals, higher cost.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Complexity |
|---|---|---|---|---|
| Ester Hydrolysis | 63–64% | 0.5–2 hours | High | Low |
| Microwave Cyclization | 63–76.9% | 2 hours | Moderate | Moderate |
| Acid-Catalyzed Cyclization | ~60–70% | 6 hours | Moderate | High |
| Chloroacetaldehyde Cyclization | ~63% | 14 hours | Low | Low |
| Pd-Catalyzed Cyanation | 53–87.3% | 2–8 hours | Low | High |
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce halogenated derivatives of the compound .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
2-MI serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. The compound enhances therapeutic efficacy by acting on specific biological pathways.
Case Study: Antituberculosis Activity
Research has demonstrated that derivatives of 2-MI exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of Mtb, suggesting a promising avenue for developing new antituberculosis agents .
Biochemical Research
Enzyme Inhibition Studies:
2-MI is utilized in biochemical research to explore enzyme inhibition and receptor binding. It provides insights into biological pathways and potential drug targets. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ATP homeostasis by targeting specific enzymes like QcrB .
Cholinesterase Inhibition:
Recent studies have shown that compounds derived from 2-MI can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Some derivatives demonstrated IC50 values ranging from 0.2 to 50.0 μM, indicating potential therapeutic applications in treating conditions such as Alzheimer's disease .
Agricultural Chemistry
Pesticide Development:
The compound is investigated for its potential use as a pesticide or herbicide. Its unique chemical properties may contribute to the development of safer and more effective agricultural products, thereby enhancing crop protection while minimizing environmental impact.
Material Science
Novel Materials Synthesis:
In material science, 2-MI is used to create novel materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its structural characteristics allow it to be incorporated into materials with tailored functionalities.
Analytical Chemistry
Standardization in Analytical Methods:
2-MI is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds in different samples. This application is crucial for ensuring the reliability of chemical analyses across multiple fields.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against certain bacterial infections . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid include halogenated derivatives, trifluoromethyl-substituted variants, and positional isomers. A comparative overview is provided in Table 1 .
Table 1: Structural and Physicochemical Comparison
Comparison with Pyrazine and Pyrimidine Analogs
Imidazo[1,2-a]pyrazine derivatives (e.g., 8-morpholinoimidazo[1,2-a]pyrazine) differ in electronic properties due to the pyrazine ring’s additional nitrogen. These compounds are synthesized via Groebke-Blackburn-Bienaymé reactions and are structurally analogous to adenine, enabling nucleotide mimicry . In contrast, the pyridine-based target compound offers distinct hydrogen-bonding and π-stacking interactions.
Biological Activity
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (2-MIPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-MIPCA, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanism of action and structure-activity relationships.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C₉H₈N₂O₂
- Molecular Weight: Approximately 166.17 g/mol
- CAS Number: 133427-10-8
The compound features a fused bicyclic structure that contributes to its unique reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that 2-MIPCA exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted its potential as a selective inhibitor, demonstrating no activity against gram-positive or gram-negative pathogens, which underscores its specificity for tuberculosis treatment .
Table 1: Antimicrobial Efficacy of 2-MIPCA
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Selective inhibition | |
| Gram-positive bacteria | No activity | |
| Gram-negative bacteria | No activity |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Study:
A study on imidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxic effects on cancer cells . The structure-activity relationship (SAR) analysis indicated that the carboxylic acid group plays a crucial role in enhancing anticancer activity.
3. Neuroprotective Effects
2-MIPCA has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The compound enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine.
Table 2: Neuroprotective Activity of 2-MIPCA
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 12.5 | |
| Butyrylcholinesterase | Competitive inhibition | 15.0 |
The biological activity of 2-MIPCA can be attributed to its interaction with various biochemical pathways:
- Antimycobacterial Action: The compound targets specific enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, leading to bacterial cell death.
- Anticancer Mechanism: It modulates key signaling pathways such as NF-kB and MAPK, which are critical in regulating cell proliferation and apoptosis.
- Neuroprotection: By inhibiting acetylcholinesterase, it increases acetylcholine levels in the synaptic cleft, enhancing cognitive function.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure significantly influence biological activity. For instance, substituents at the 6-position or variations in the carboxylic acid moiety can enhance or diminish efficacy against specific targets.
Table 3: Summary of Structural Modifications and Their Effects
Q & A
Q. What are the optimized synthetic routes for 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid?
- Methodological Answer: A highly efficient two-step synthesis involves:
Condensation: Reacting 2-aminonicotinic acid with chloroacetaldehyde in ethanol under reflux to form the imidazo[1,2-a]pyridine core.
Carboxylic Acid Derivatization: Acid-amine coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) to introduce substituents at the 8-position. This method achieves yields of 93–97% .
For scalability, reaction conditions (temperature, solvent purity) must be tightly controlled to minimize side products.
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer:
- FT-IR: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and imidazo ring vibrations .
- ¹H/¹³C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]⁺ at m/z 207.08) .
- X-ray Crystallography (if crystalline): SHELXL software refines crystal structures to confirm stereochemistry and packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer:
- Derivative Synthesis: Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 3, or 6 to modulate electronic and steric effects .
- Biological Screening: Test derivatives against target proteins (e.g., kinases, GPCRs) using assays like:
- Enzyme Inhibition: Measure IC₅₀ via fluorometric or colorimetric readouts (e.g., acetylcholinesterase inhibition using Ellman’s assay).
- Cellular Efficacy: Evaluate antiproliferative activity in cancer cell lines (MTT assay) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How to resolve contradictions in reported biological data across studies?
- Methodological Answer:
- Purity Validation: Use HPLC (≥95% purity) to exclude batch variability .
- Orthogonal Assays: Cross-validate results with biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays.
- Structural Analog Comparison: Compare with analogs like 8-fluoroimidazo[1,2-a]pyridine to isolate critical functional groups .
- Meta-Analysis: Statistically aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental noise.
Q. What strategies are recommended for crystallographic analysis of this compound?
- Methodological Answer:
- Crystallization: Use vapor diffusion with solvents like ethanol/water mixtures.
- Data Collection: Optimize X-ray wavelength (e.g., Cu-Kα for small molecules) to enhance diffraction resolution.
- Refinement: Apply SHELXL for small-molecule structures, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validation: Check against CIF (Crystallographic Information File) standards using PLATON to detect missed symmetry or voids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
